Lipophilicity Differentiation: XLogP3 Comparison of 1-(3-Aminopropyl)pyrimidin-2(1H)-one vs. 1-(2-Aminoethyl)pyrimidin-2(1H)-one
The target compound 1-(3-aminopropyl)pyrimidin-2(1H)-one exhibits a computed XLogP3 of -1.1, reflecting moderate hydrophilicity consistent with its aminopropyl side chain [1]. The one-carbon-shorter analog 1-(2-aminoethyl)pyrimidin-2(1H)-one registers a computed LogP of approximately -1.36 (dihydrochloride salt form, Fluorochem data), indicating measurably greater polarity . The target compound is therefore more lipophilic by ~0.26 log unit, a difference that translates to a ~1.8-fold higher octanol/water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 (free base, computed) |
| Comparator Or Baseline | LogP = -1.36 (1-(2-aminoethyl)pyrimidin-2(1H)-one dihydrochloride, computed by Fluorochem) |
| Quantified Difference | ΔLogP ≈ +0.26; ~1.8× higher partition coefficient for target |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14 release) for target; computed LogP from Fluorochem technical datasheet for comparator |
Why This Matters
The higher lipophilicity of the 3-aminopropyl derivative directly affects reversed-phase HPLC retention time and extraction efficiency during workup, providing an experimentally exploitable separation window when the two compounds or their derivatives are present in a synthetic mixture [1].
- [1] PubChem CID 16786789. 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one. Computed Properties: XLogP3 = -1.1. National Center for Biotechnology Information, PubChem release 2025.04.14. View Source
